L-Selenocystine Dihydrochloride

Description

Properties

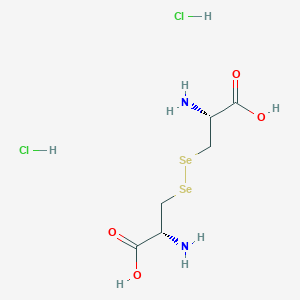

Molecular Formula |

C6H14Cl2N2O4Se2 |

|---|---|

Molecular Weight |

407.0 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 |

InChI Key |

JDPPDEWGHCUHMQ-RGVONZFCSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized through several methods. One common approach involves the reaction of chloroalanine peptides with disodium diselenide. This method requires the use of coupling reagents such as DCC/HOBt to form di- and tripeptides, which are then treated with disodium diselenide to yield selenocystine-containing peptides . Another method involves the use of sodium triacetoxyborohydride as a reducing agent, which offers a green and safe process with high raw material utilization .

Industrial Production Methods: Industrial production of L-Selenocystine often involves the use of chloroalanine hydrochloride and sodium diselenide. This method is preferred due to its efficiency and the relatively high yield of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Selenocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to L-alanine and elemental selenium in the presence of dithiothreitol (DTT) under optimal pH conditions .

Common Reagents and Conditions: Common reagents used in reactions involving L-Selenocystine include dithiothreitol (DTT) for reduction reactions and various coupling reagents like DCC/HOBt for peptide synthesis .

Major Products Formed: The major products formed from reactions involving L-Selenocystine include L-alanine and elemental selenium. These products are significant in understanding the compound’s role in biological systems .

Scientific Research Applications

Enzymatic Activity and Specificity

L-Selenocystine serves as a substrate for selenocysteine lyases, which are enzymes that catalyze the conversion of selenocysteine into L-alanine and selenide. This process is crucial for understanding selenium metabolism in organisms. Research has shown that specific residues in the enzyme play a significant role in substrate specificity, with studies indicating that mutations can alter the enzyme's activity towards L-selenocysteine compared to L-cysteine .

Table 1: Enzymatic Activity of Selenocysteine Lyases

| Enzyme Variant | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| Wild Type | 5.02 | 7.00 |

| H100A | 1.86 | 9.89 |

| H100K | 2.50 | 8.34 |

Radiolabeling and Imaging Techniques

L-Selenocystine dihydrochloride has applications in radiolabeling for imaging techniques such as Positron Emission Tomography (PET). The stable isotopes of selenium, such as , can be incorporated into proteins to facilitate structure determination using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . This application is particularly valuable in structural biology to study protein interactions and conformations.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of selenium compounds, including this compound. Compounds derived from selenium have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential therapeutic agents .

Table 2: Anticancer Activity of Selenium Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Selenocyanate | HT-29 | <12 |

| Selenoanhydride | A-549 | <10 |

| Selenoester | MCF-7 | <5 |

Antimicrobial Activity

L-Selenocystine has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that selenium compounds exhibit significant antibacterial activity, making them candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Efficacy of Selenium Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Selenocyanate | S. epidermidis | 12.5 |

| Selenoester | E. coli | 15 |

Case Study: Cancer Treatment

A notable study explored the effects of a selenium compound derived from L-selenocystine on cancer cells resistant to traditional chemotherapy. The results indicated that these compounds not only inhibited cell growth but also reversed multidrug resistance, providing a promising avenue for enhancing cancer treatment efficacy .

Mechanism of Action

The mechanism of action of L-Selenocystine involves its conversion to L-alanine and elemental selenium. This process is catalyzed by enzymes such as selenocysteine lyase, which specifically acts on L-Selenocystine but not on its sulfur counterpart, L-cysteine . The selenium released during this reaction plays a crucial role in various biological processes, including the synthesis of selenoproteins .

Comparison with Similar Compounds

Molecular Geometry

A comparative analysis of bond parameters highlights the impact of selenium substitution (Table 1):

Table 1: Bond Lengths (Å) and Angles (°) in L-Selenocystine and L-Cystine Dihydrochlorides

Key Observations :

- The C—Se bond (1.967 Å) is longer than C—S (1.817 Å), reflecting selenium’s larger atomic radius.

- Slight angular deviations (e.g., C—Se—Se vs. C—S—S ) suggest conformational differences affecting protein interactions .

Comparison with Other Related Compounds

L-Homocysteine (C₄H₉NO₂S)

While L-Homocysteine shares a sulfur-containing backbone, it lacks the disulfide/diselenide bridge and features a shorter carbon chain. Key differences include:

- Molecular Weight: 135.18 g/mol (L-Homocysteine) vs. 439.10 g/mol (this compound) .

- Function: L-Homocysteine is a metabolic intermediate linked to cardiovascular risks, whereas L-Selenocystine is primarily research-focused for its redox properties .

Dipyrone and Lidocaine Hydrochloride

Though unrelated structurally, these hydrochloride salts highlight the diversity of dihydrochloride applications. For example:

- Lidocaine Hydrochloride: A local anesthetic; its hydrochloride salt enhances solubility, akin to this compound’s formulation .

Research and Industrial Relevance

- Pharmaceuticals: L-Selenocystine’s redox stability is being explored in drug delivery systems, contrasting with L-Cystine’s use in cysteine supplementation .

- Material Science : The diselenide bridge’s geometry influences crystal packing, relevant for designing biomaterials .

Biological Activity

L-Selenocystine dihydrochloride is a compound of significant interest in the field of biomedical research due to its potential therapeutic properties, particularly in cancer treatment and antioxidant activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

L-Selenocystine is a selenoamino acid that contains selenium, an essential trace element known for its antioxidant properties. It serves as a precursor to selenoproteins, which play critical roles in cellular redox balance and protection against oxidative stress. The dihydrochloride form enhances its solubility and bioavailability.

1. Antioxidant Properties

L-Selenocystine exhibits potent antioxidant activity by participating in redox reactions that neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer.

2. Inhibition of Nrf2 Pathway

Recent studies indicate that L-selenocystine selectively inhibits the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway in cancer cells. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. In colorectal cancer (CRC) cells that are dependent on Nrf2 for survival, L-selenocystine treatment led to reduced Nrf2 activation and increased cytotoxicity, suggesting a targeted approach to cancer therapy .

3. Induction of Ferroptosis

L-Selenocystine has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly effective against renal cell carcinoma (RCC), where it sensitizes cancer cells to ferroptosis by inhibiting protective pathways .

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The selective cytotoxicity exhibited by L-selenocystine towards cancer cells while sparing normal cells presents a promising avenue for therapeutic applications. Its ability to modulate key pathways involved in oxidative stress response and apoptosis makes it a potential candidate for combination therapies in oncology.

Q & A

Q. What safety protocols mitigate risks when handling this compound in aerosolized forms?

- Methodology : Use fume hoods with HEPA filters for powder handling. Monitor airborne selenium levels via portable X-ray fluorescence (XRF) detectors. Implement emergency decontamination procedures, including 0.9% saline eyewash stations and chelation therapy protocols (e.g., dimercaptosuccinic acid) for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.